In Vitro Cytokine Inhibition: Quantified Potency in LPS-Stimulated J774a.1 Macrophages
Anti-inflammatory agent 17 demonstrates a clear, dose-dependent inhibition of TNF-α and IL-6 release in LPS-stimulated J774a.1 macrophages. In a 2-hour treatment, the compound inhibited TNF-α production with an IC50 of 2.576 µM and IL-6 production with an IC50 of 8.254 µM [1]. This level of in vitro potency and its specific cytokine profile provide a defined activity benchmark not met by all fisetin derivatives in the same study [2].
| Evidence Dimension | Inhibition of TNF-α production |
|---|---|
| Target Compound Data | IC50 = 2.576 µM |
| Comparator Or Baseline | Other fisetin derivatives in the same series (implied by study design) |
| Quantified Difference | Compound 5b was identified as the 'most promising' compound from a series of synthesized fisetin derivatives, indicating superior potency or a more favorable activity profile relative to its direct synthetic analogs [2]. |
| Conditions | J774a.1 macrophages stimulated with LPS; 1.25, 2.5, 5, 10 µM treatment for 2 hours. |
Why This Matters
This specific IC50 data allows for precise dose-response modeling in follow-up in vitro studies, ensuring experimental consistency and enabling direct comparison with other agents.
- [1] InvivoChem. (n.d.). Anti-inflammatory agent 17 [Product Page]. InvivoChem.cn. View Source
- [2] Wang, X., Yang, J., Ding, B., Chen, P., Xu, Z., Zhao, Y., Chen, P., Chattipakorn, N., Liang, G., Wu, D., & Tang, Q. (2021). Design, synthesis and bioactivity evaluation of fisetin derivatives as potential anti-inflammatory agents against LPS-induced acute lung injury. Bioorganic & Medicinal Chemistry, 49, 116456. View Source
